2-Ethylbutyl acetate

Vue d'ensemble

Description

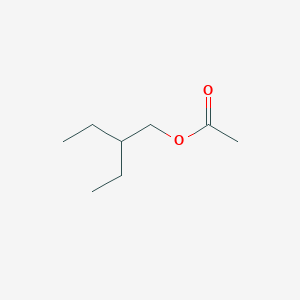

2-Ethylbutyl acetate is an organic compound with the chemical formula C8H16O2 . It is a clear, colorless liquid with a fruity odor, often described as reminiscent of pear and strawberry. This compound is commonly used as a solvent in various industrial applications and as a flavoring agent in the food industry .

Mécanisme D'action

Target of Action

2-Ethylbutyl acetate is an organic compound that belongs to the class of carboxylic acid esters . It is primarily used as a solvent in various industries and as a synthetic fruit flavoring agent in food and beverages . .

Mode of Action

As an ester, this compound can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .

Biochemical Pathways

For instance, in a study on Escherichia coli, a modified Clostridium CoA-dependent butanol production pathway was used to synthesize butanol, which was then condensed with acetyl-CoA through an alcohol acetyltransferase

Result of Action

It is known that exposure to this compound may cause toxic effects if inhaled or absorbed through skin . Inhalation or contact with the material may irritate or burn skin and eyes . Fire will produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is highly flammable and must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur . It is insoluble in water and its vapors are heavier than air . These properties suggest that the compound’s action and stability can be affected by factors such as temperature, presence of ignition sources, and the nature of the surrounding medium (e.g., air, water).

Analyse Biochimique

Biochemical Properties

2-Ethylbutyl acetate is an ester . Esters are known to react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions

Molecular Mechanism

As an ester, it can participate in esterification reactions, where it reacts with an acid to form an alcohol and a different ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Ethylbutyl acetate can be synthesized by reacting 2-ethylbutanol with acetic anhydride or acetic acid in the presence of sulfuric acid as a catalyst . The reaction typically proceeds as follows:

CH3COOH+CH3CO2CH2CH(C2H5)2→CH3CO2CH2CH(C2H5)2+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves the esterification of 2-ethylbutanol with acetic acid under controlled conditions. The reaction is typically carried out in a batch reactor, and the product is purified through distillation to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethylbutyl acetate, being an ester, undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce and .

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as or .

Oxidation: Strong oxidizing agents like or .

Major Products Formed

Hydrolysis: 2-Ethylbutanol and acetic acid.

Transesterification: Different esters and alcohols.

Oxidation: Acetic acid and other oxidation products.

Applications De Recherche Scientifique

2-Ethylbutyl acetate has several applications in scientific research and industry:

Chemistry: Used as a solvent in organic synthesis and analytical chemistry.

Biology: Employed in the preparation of biological samples and as a solvent for various biological assays.

Medicine: Utilized in pharmaceutical formulations as a solvent for active ingredients.

Industry: Widely used in the production of coatings, adhesives, and inks due to its solvent properties

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methylbutyl acetate

- 2-Ethoxyethyl acetate

- Isopropyl acetate

- Vanillin acetate

Comparison

2-Ethylbutyl acetate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher boiling point and a more pronounced fruity odor, making it particularly suitable for use in flavoring and fragrance applications .

Activité Biologique

2-Ethylbutyl acetate is an organic compound classified as a carboxylic acid ester. It is primarily used as a solvent in various industrial applications, including coatings, adhesives, and fragrances. Understanding its biological activity is crucial for assessing its safety and potential health effects.

- Chemical Formula : C₈H₁₈O₂

- CAS Number : 123-45-6

- Molecular Weight : 158.23 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of ethyl acetate extracts, which can be extrapolated to understand the behavior of this compound. For instance, ethyl acetate extracts have shown significant antibacterial activity against various strains, including Bacillus cereus and Micrococcus flavus, with minimum inhibitory concentrations (MIC) ranging from 1.70 to 3.41 mg/mL . This suggests that this compound may also exhibit similar antimicrobial effects due to its structural similarities.

Genotoxicity

The genotoxic potential of this compound has been assessed through read-across data from structurally related compounds. It has been shown not to exhibit mutagenic properties in the Ames test, indicating a low risk for genetic damage under typical exposure scenarios .

Repeated Dose and Reproductive Toxicity

Research indicates that repeated exposure to similar esters does not result in significant toxicity at low doses. The safety assessment suggests that exposure levels for this compound are below the threshold of toxicological concern (TTC), implying minimal risk for adverse health effects from repeated exposure .

Pharmacokinetics

Studies on related compounds show that esters like this compound are rapidly metabolized and eliminated from the body. For instance, ethyl acetate has a short elimination half-life in rats, indicating quick clearance from systemic circulation . This rapid metabolism could suggest a lower risk of accumulation and chronic toxicity in humans.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial activity of various ester extracts found that ethyl acetate was particularly effective against gram-positive bacteria. The study's findings can be summarized as follows:

| Microorganism | Extract Type | MIC (mg/mL) |

|---|---|---|

| Bacillus cereus | Ethyl Acetate | 1.70 |

| Micrococcus flavus | Ethyl Acetate | 3.41 |

| Escherichia coli | Ethyl Acetate | >5.00 |

This table illustrates the potential effectiveness of ethyl acetate derivatives in antimicrobial applications, which may extend to this compound due to its similar chemical structure.

Research Findings on Cytotoxicity

A comprehensive analysis of cytotoxic effects revealed that ethyl acetate influences cell viability across different cancer cell lines, including HeLa and MCF-7 cells. The results indicated varying sensitivity levels among different cell types:

| Cell Line | Sensitivity to Ethyl Acetate |

|---|---|

| HeLa | High |

| PC-3 | Moderate |

| MCF-7 | Low |

These findings suggest that while some cells may be more susceptible to the cytotoxic effects of ethyl acetate, further research is needed to specifically evaluate the impacts of this compound on these cell lines.

Propriétés

IUPAC Name |

2-ethylbutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-8(5-2)6-10-7(3)9/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLKZWRSOHTERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Record name | 2-ETHYLBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064916 | |

| Record name | Acetic acid, 2-ethylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylbutyl acetate appears as a clear colorless liquid. Denser than water and insoluble in water. Vapors heavier than air., Liquid, liquid | |

| Record name | 2-ETHYLBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/14/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

161.00 to 163.00 °C. @ 740.00 mm Hg | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

130 °F (NFPA, 2010) | |

| Record name | 2-ETHYLBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

6.4 mg/mL at 20 °C | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8784 (20°) | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/14/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10031-87-5 | |

| Record name | 2-ETHYLBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylbutyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl butyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-ethylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-ethylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLBUTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7S9T22253 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< -100 °C | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of 2-ethylbutyl acetate in the atmosphere?

A: Research indicates that the burning of various plant materials significantly contributes to the presence of this compound in the atmosphere. Specifically, the burning of biomass, pine leaves, palm oil, and rubber stem bark has been identified as a major source. []

Q2: How widespread is the presence of this compound in atmospheric particulate matter?

A: A study analyzing PM10 samples collected from three locations in Malaysia (SE, BBN, UKM) found varying levels of this compound. While it was detected in samples from SE and BBN, only two out of the four target compounds, including this compound, were found in samples from UKM. This suggests that the prevalence of this compound may be influenced by local factors such as vegetation types and burning practices. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.